molecular formula C12H15NO3S B11564806 2-(3-Methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

2-(3-Methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B11564806
M. Wt: 253.32 g/mol
InChI Key: RXSIBZAVUUUYET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that belongs to the thiazolidine family. This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a methoxy group and a methyl group attached to a phenyl ring, which is connected to the thiazolidine ring via a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 3-methoxy-4-methylbenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazolidine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The compound may also influence signaling pathways related to inflammation and microbial growth, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties. Unlike similar compounds that may lack the thiazolidine ring, this compound exhibits enhanced reactivity and potential therapeutic applications .

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-(3-methoxy-4-methylphenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C12H15NO3S/c1-7-3-4-8(5-10(7)16-2)11-13-9(6-17-11)12(14)15/h3-5,9,11,13H,6H2,1-2H3,(H,14,15)

InChI Key

RXSIBZAVUUUYET-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.